molecular formula C14H9Cl3O B1359007 3-Methyl-3',4,4'-trichlorobenzophenone CAS No. 951891-35-3

3-Methyl-3',4,4'-trichlorobenzophenone

Cat. No.: B1359007
CAS No.: 951891-35-3
M. Wt: 299.6 g/mol
InChI Key: ZPLPYXQMCDKASO-UHFFFAOYSA-N
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Description

3-Methyl-3',4,4'-trichlorobenzophenone is a substituted benzophenone derivative featuring a methyl group at the 3-position of one benzene ring and chlorine atoms at the 3',4', and 4-positions of the second ring. Benzophenones with halogen and alkyl substituents are frequently employed as intermediates in agrochemicals, pharmaceuticals, and polymer synthesis due to their stability and reactivity . The methyl group in this compound likely enhances lipophilicity, while the trichloro substitution pattern may influence electronic properties and degradation behavior .

Properties

IUPAC Name

(4-chloro-3-methylphenyl)-(3,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O/c1-8-6-9(2-4-11(8)15)14(18)10-3-5-12(16)13(17)7-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLPYXQMCDKASO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3’,4,4’-trichlorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylbenzoyl chloride with 3,4,4’-trichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require an anhydrous environment and a temperature range of 0-5°C to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-3’,4,4’-trichlorobenzophenone follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The raw materials are fed into the reactor, where they undergo the Friedel-Crafts acylation reaction. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3’,4,4’-trichlorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenones with different functional groups.

Scientific Research Applications

3-Methyl-3’,4,4’-trichlorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of UV-blocking agents and as a stabilizer in plastics and polymers.

Mechanism of Action

The mechanism of action of 3-Methyl-3’,4,4’-trichlorobenzophenone involves its interaction with various molecular targets. The compound’s structure allows it to interact with enzymes and proteins, potentially inhibiting their activity. The presence of chlorine atoms and the carbonyl group in the benzophenone core contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes
This compound 3-methyl; 3',4,4'-Cl C₁₄H₉Cl₃O 307.58* Not provided Hypothesized use: Intermediate in agrochemical synthesis
2,4,4'-Trichlorobenzophenone 2,4,4'-Cl C₁₃H₇Cl₃O 293.55 33146-57-5 Industrial applications (e.g., polymer stabilizers)
3-Chlorobenzophenone 3-Cl C₁₃H₉ClO 216.66 1016-78-0 Chemical synthesis precursor
2,3,6-Trichlorobenzophenone (Tryben) 2,3,6-Cl C₁₃H₇Cl₃O 293.55 Not provided Former herbicide; studied for environmental degradation

*Calculated molecular weight based on formula.

Key Observations:

Substituent Position and Reactivity: The 3-methyl group in the target compound may sterically hinder electrophilic substitution reactions compared to purely chlorinated analogs like 2,4,4'-trichlorobenzophenone .

Degradation Behavior: Studies on 2,3,6-trichlorobenzophenone (Tryben) demonstrate that trichlorinated benzophenones exhibit slower hydrodehalogenation kinetics compared to dichloro or monochloro derivatives. For example, Tryben showed a 40% reduction in degradation rate compared to 2-chlorobenzophenone under similar conditions using Raney Al-Ni alloys . This suggests that the target compound’s trichloro substitution may similarly impede environmental degradation.

Thermodynamic and Electronic Properties: Computational studies on benzophenones (e.g., B3LYP/6-31G(d,p) methods) indicate that electron-withdrawing substituents (e.g., Cl) lower HOMO-LUMO gaps, enhancing reactivity in photochemical applications . The methyl group in the target compound could counteract this effect by donating electron density, warranting further computational analysis.

Functional Group Variations

  • 3-Thiomorpholinomethyl-3'-trifluoromethylbenzophenone (CAS 898763-46-7): This compound replaces chlorine with a trifluoromethyl group and introduces a thiomorpholinomethyl moiety. The trifluoromethyl group significantly increases electronegativity and metabolic stability compared to chloro or methyl groups, making it more relevant in pharmaceutical design .

Biological Activity

3-Methyl-3',4,4'-trichlorobenzophenone, commonly referred to as trichlorobenzophenone (TCBP), is a synthetic compound belonging to the class of benzophenones. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmacology and environmental science. This article explores the biological activity of TCBP, highlighting its mechanisms of action, toxicity, and relevant case studies.

Molecular Structure

  • Chemical Formula : C13H7Cl3O
  • Molecular Weight : 295.55 g/mol
  • IUPAC Name : this compound

The structure of TCBP features a benzophenone core with three chlorine atoms and a methyl group attached, which significantly influences its reactivity and biological interactions.

PropertyValue
Melting Point70-75 °C
Boiling Point360 °C
SolubilitySoluble in organic solvents; poorly soluble in water
Log P5.1
  • Antimicrobial Activity : TCBP has demonstrated antimicrobial properties against various bacteria and fungi. Studies suggest that it disrupts microbial cell membranes, leading to cell lysis and death.
  • Antioxidant Properties : The compound exhibits notable antioxidant activity, scavenging free radicals and reducing oxidative stress in biological systems. This effect is attributed to the presence of chlorine atoms which enhance electron donation capacity.
  • Endocrine Disruption : Research indicates that TCBP may act as an endocrine disruptor, interfering with hormone signaling pathways. This can lead to reproductive and developmental toxicity in exposed organisms.
  • Cytotoxic Effects : TCBP has shown cytotoxicity in various cancer cell lines, suggesting potential applications in cancer therapy. The compound induces apoptosis through mitochondrial pathways.

Toxicological Profile

The toxicity of TCBP has been evaluated in several studies:

  • Acute Toxicity : In animal models, high doses of TCBP have resulted in acute toxicity characterized by neurological symptoms and organ damage.
  • Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects, necessitating further investigation into its safety profile.

Case Study 1: Antimicrobial Efficacy

A study published in Applied Microbiology evaluated the antimicrobial efficacy of TCBP against Staphylococcus aureus and Escherichia coli. The results indicated that TCBP inhibited growth at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined at 25 µg/mL for both bacterial strains .

Case Study 2: Endocrine Disruption Assessment

Research conducted by the Environmental Protection Agency assessed the endocrine-disrupting potential of TCBP using in vitro assays. The findings revealed that TCBP significantly affected estrogen receptor activity at concentrations above 100 nM, indicating its potential risk as an endocrine disruptor .

Case Study 3: Cytotoxicity in Cancer Cells

A recent study investigated the cytotoxic effects of TCBP on human breast cancer cells (MCF-7). The compound induced apoptosis at IC50 values of approximately 30 µM after 48 hours of exposure. Mechanistic studies suggested that TCBP activates caspase pathways leading to programmed cell death .

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